ニトロソビス(2-ヒドロキシエチル)アミン-d8

説明

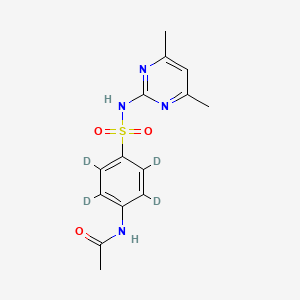

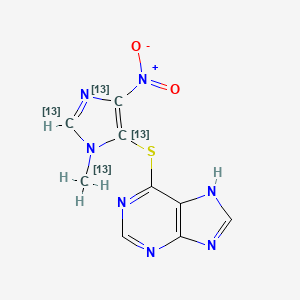

Nitrosobis(2-hydroxyethyl)amine-d8, also known as Nitrosobis(2-hydroxyethyl)amine-d8, is a useful research compound. Its molecular formula is C4H10N2O3 and its molecular weight is 142.184. The purity is usually 95%.

BenchChem offers high-quality Nitrosobis(2-hydroxyethyl)amine-d8 suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Nitrosobis(2-hydroxyethyl)amine-d8 including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

ニトロソストレス研究

ニトロソビス(2-ヒドロキシエチル)アミン-d8は、生物系におけるニトロソストレスの研究に非常に役立つ、安定した同位体標識ニトロソ化合物です . このストレスは、反応性窒素種の過剰によって発生し、細胞損傷を引き起こします。この化合物の同位体標識により、生化学的経路における正確な追跡が可能になります。

ニトロソシグナル伝達研究

この化合物は、ニトロソシグナル伝達の研究においても重要な役割を果たしています . ニトロソシグナル伝達とは、窒素酸化物がシグナル分子として作用し、さまざまな生理学的プロセスを調節するプロセスです。この化合物の重水素化形態は、これらの経路を研究するための非放射性方法を提供します。

発がん性分析

強力な肝臓発がん物質であるニトロソビス(2-ヒドロキシエチル)アミンの重水素化化学物質として、this compoundは、発がん性研究におけるモデル物質として役立ちます . 研究者は、ニトロソアミンが肝臓に及ぼす代謝経路や変異原性効果を調査できます。

生化学におけるニトロソ化剤

生化学では、ニトロソ化剤として機能します . 一酸化窒素と反応してニトロソアミンを生成し、ニトロソアミンはタンパク質修飾と細胞成分との相互作用を理解するために不可欠です。

分子生物学の応用

This compoundは、分子生物学において、ニトロソアミンとDNAおよびRNAの相互作用を研究するために使用されます . これらの相互作用は遺伝子発現に影響を与える可能性があり、遺伝子調節と発現パターンの理解において重要です。

分析方法開発

この化合物は、特に医薬品における品質管理(QC)の文脈において、分析方法開発およびバリデーションに使用されます . 薬物中のニトロソアミンを検出するための正確で信頼性の高い分析方法を確立するのに役立ちます。

環境毒性学

環境毒性学では、this compoundは、ニトロソアミンの環境への影響を評価するために使用できます . 安定した同位体ラベルは、これらの化合物の環境中での挙動を追跡するのに役立ちます。

薬物代謝および薬物動態

最後に、薬物代謝および薬物動態(DMPK)研究において、ニトロソアミンが体内での代謝のされ方とその動態を理解するために使用されます . これは、薬物の安全性と有効性の評価にとって不可欠です。

作用機序

Target of Action

Nitrosobis(2-hydroxyethyl)amine-d8, also known as N-Nitrosobis(2-hydroxyethyl)-d8-amine, is a deuterated analog of Nitrosobis(2-hydroxyethyl)amine (NOC-9), a potent nitric oxide (NO) donor . The primary target of this compound is the nitric oxide signaling pathway. Nitric oxide is a small molecule that plays a critical role in various physiological and pathological processes such as vasodilation, neurotransmission, immune response, and inflammation .

Mode of Action

The compound interacts with its targets by releasing nitric oxide in a concentration-dependent manner . This interaction leads to the activation of the nitric oxide signaling pathway, which can result in various physiological effects such as vasodilation and neurotransmission .

Biochemical Pathways

The affected pathway is the nitric oxide signaling pathway. Nitric oxide, released by Nitrosobis(2-hydroxyethyl)amine-d8, acts as a signaling molecule in various physiological processes. The downstream effects of this pathway can include vasodilation, neurotransmission, immune response, and inflammation .

Pharmacokinetics

It is mentioned that the compound is chemically identical to noc-9 but with eight deuterium atoms replacing eight hydrogen atoms . This modification makes it useful in mass spectrometry-based studies to differentiate between the labeled and unlabeled forms of NOC-9 and to determine the pharmacokinetics and metabolism of NOC-9 in vivo .

Result of Action

The molecular and cellular effects of Nitrosobis(2-hydroxyethyl)amine-d8’s action are primarily due to its role as a nitric oxide donor. By releasing nitric oxide, it can influence various physiological and pathological processes such as vasodilation, neurotransmission, immune response, and inflammation .

Action Environment

It is known that the compound is a hazardous compound , suggesting that its handling and storage conditions could potentially influence its stability and efficacy.

生化学分析

Biochemical Properties

Nitrosobis(2-hydroxyethyl)amine-d8 plays a significant role in biochemical reactions as a nitric oxide donor. It interacts with various enzymes, proteins, and other biomolecules. One of the primary interactions is with nitric oxide synthase (NOS), an enzyme responsible for the production of nitric oxide (NO) from L-arginine. Nitrosobis(2-hydroxyethyl)amine-d8 can also interact with hemoglobin and myoglobin, leading to the formation of nitrosylated proteins . These interactions are crucial for understanding the compound’s role in cellular signaling and regulation.

Cellular Effects

Nitrosobis(2-hydroxyethyl)amine-d8 has profound effects on various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound can activate the cGMP pathway by increasing the levels of nitric oxide, which in turn activates guanylate cyclase and increases cyclic GMP levels . This activation can lead to vasodilation, neurotransmission, and immune responses. Additionally, Nitrosobis(2-hydroxyethyl)amine-d8 can induce nitrosative stress, affecting cellular redox balance and leading to potential cytotoxic effects .

Molecular Mechanism

The molecular mechanism of Nitrosobis(2-hydroxyethyl)amine-d8 involves its ability to donate nitric oxide, which can react with various biomolecules. The compound can bind to heme-containing proteins, such as hemoglobin and myoglobin, forming nitrosylated derivatives . It can also inhibit or activate enzymes by nitrosylating thiol groups in cysteine residues, leading to changes in enzyme activity . Furthermore, Nitrosobis(2-hydroxyethyl)amine-d8 can influence gene expression by modifying transcription factors and other regulatory proteins through nitrosylation .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Nitrosobis(2-hydroxyethyl)amine-d8 can change over time. The compound is relatively stable under controlled conditions but can degrade when exposed to light and heat . Long-term studies have shown that Nitrosobis(2-hydroxyethyl)amine-d8 can induce persistent changes in cellular function, including alterations in gene expression and metabolic pathways . These effects are crucial for understanding the compound’s potential therapeutic and toxicological implications.

Dosage Effects in Animal Models

The effects of Nitrosobis(2-hydroxyethyl)amine-d8 vary with different dosages in animal models. At low doses, the compound can induce beneficial effects, such as vasodilation and improved blood flow . At high doses, Nitrosobis(2-hydroxyethyl)amine-d8 can cause toxic effects, including liver damage and carcinogenesis . These threshold effects are essential for determining the safe and effective use of the compound in research and potential therapeutic applications.

Metabolic Pathways

Nitrosobis(2-hydroxyethyl)amine-d8 is involved in several metabolic pathways, primarily related to nitric oxide metabolism. The compound can be metabolized by cytochrome P450 enzymes, leading to the formation of reactive intermediates . These intermediates can further react with cellular macromolecules, leading to potential cytotoxic and genotoxic effects . Understanding these metabolic pathways is crucial for assessing the compound’s safety and efficacy in various applications.

Transport and Distribution

Within cells and tissues, Nitrosobis(2-hydroxyethyl)amine-d8 is transported and distributed through various mechanisms. The compound can diffuse across cell membranes due to its small size and lipophilic nature . It can also interact with transporters and binding proteins, facilitating its distribution to specific cellular compartments . These interactions are essential for understanding the compound’s localization and accumulation within cells and tissues.

Subcellular Localization

Nitrosobis(2-hydroxyethyl)amine-d8 is localized in various subcellular compartments, including the cytoplasm, mitochondria, and nucleus . The compound’s activity and function can be influenced by its subcellular localization. For instance, in the mitochondria, Nitrosobis(2-hydroxyethyl)amine-d8 can induce nitrosative stress, affecting mitochondrial function and energy production . Additionally, the compound can be targeted to specific compartments through post-translational modifications, such as nitrosylation of targeting signals .

特性

IUPAC Name |

N,N-bis(1,1,2,2-tetradeuterio-2-hydroxyethyl)nitrous amide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H10N2O3/c7-3-1-6(5-9)2-4-8/h7-8H,1-4H2/i1D2,2D2,3D2,4D2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YFCDLVPYFMHRQZ-SVYQBANQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CO)N(CCO)N=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])(C([2H])([2H])O)N(C([2H])([2H])C([2H])([2H])O)N=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H10N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50676072 | |

| Record name | N,N-Bis[2-hydroxy(~2~H_4_)ethyl]nitrous amide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50676072 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

142.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1173019-53-8 | |

| Record name | N,N-Bis[2-hydroxy(~2~H_4_)ethyl]nitrous amide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50676072 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,2â??-(Nitrosoimino)bisethanol-d8 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

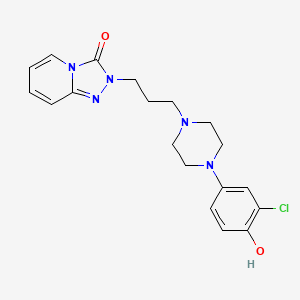

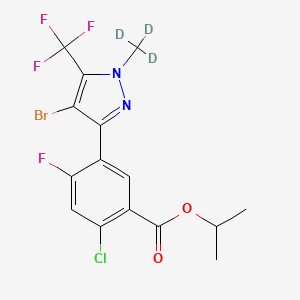

![5-[4-[2-[5-(2-Methyl-1,3-dioxolan-2-yl)-2-pyridyl]ethoxy-d4]benzylidene]-2,4-thiazolidinedione](/img/structure/B563789.png)

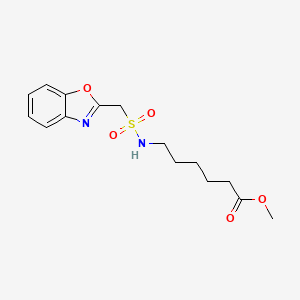

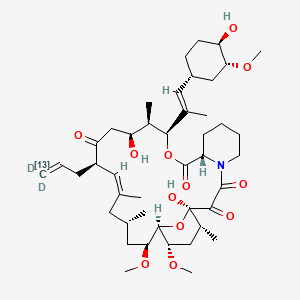

![4-[2-[5-(2-Methyl-1,3-dioxolan-2-yl)-2-pyridinyl]ethoxy-d4]benzaldehyde](/img/structure/B563790.png)

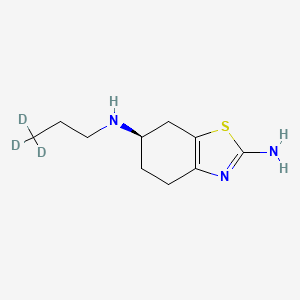

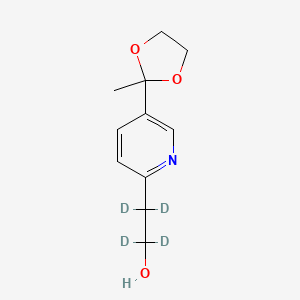

![Ethyl 2-[5-(2-methyl-1,3-dioxolan-2-YL)-2-pyridyl]acetate](/img/structure/B563792.png)